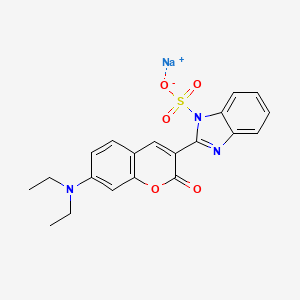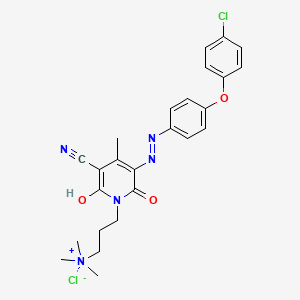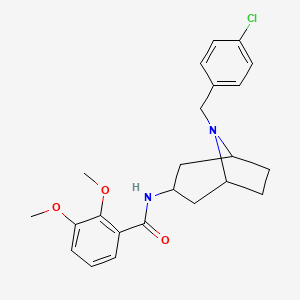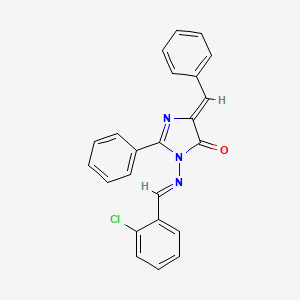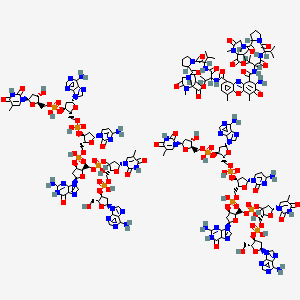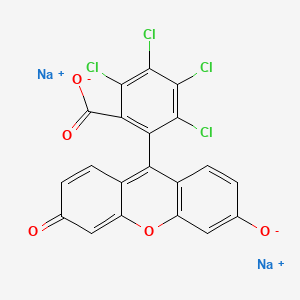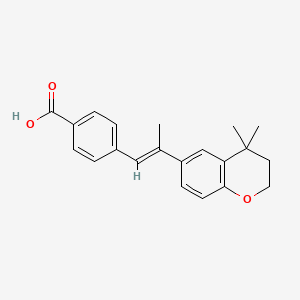
9,12-Dihydroxy muraglitazar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a compound known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making muraglitazar and its derivatives significant in the treatment of metabolic disorders such as type 2 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxy muraglitazar involves multiple steps, starting from the basic structure of muraglitazar. The process typically includes:
Formation of the core structure: This involves the reaction of 4-methoxyphenol with 4-bromomethylbenzoic acid under basic conditions to form an ether linkage.
Introduction of the oxazole ring: This step involves the reaction of the intermediate with 2-phenyl-5-methyl-1,3-oxazole in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9,12-Dihydroxy muraglitazar undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 9 and 12 can be further oxidized to form ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the parent muraglitazar.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 9,12-diketone muraglitazar.
Reduction: Formation of muraglitazar.
Substitution: Formation of 9,12-dihalo or 9,12-dialkyl muraglitazar.
Applications De Recherche Scientifique
9,12-Dihydroxy muraglitazar has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the activity of peroxisome proliferator-activated receptors.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism and glucose homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes.
Industry: Used in the development of new drugs targeting peroxisome proliferator-activated receptors
Mécanisme D'action
9,12-Dihydroxy muraglitazar exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in lipid and glucose metabolism. Activation of these receptors leads to:
Improved insulin sensitivity: Enhances glucose uptake in adipose tissue and skeletal muscle.
Comparaison Avec Des Composés Similaires
Similar Compounds
Muraglitazar: The parent compound, known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazar: Another dual peroxisome proliferator-activated receptor agonist with similar effects on lipid and glucose metabolism.
Rosiglitazar: A compound with similar dual receptor activation but different pharmacokinetic properties
Uniqueness
9,12-Dihydroxy muraglitazar is unique due to the presence of hydroxyl groups at positions 9 and 12, which may enhance its binding affinity and selectivity for peroxisome proliferator-activated receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound .
Propriétés
Numéro CAS |
875430-17-4 |
|---|---|
Formule moléculaire |
C29H28N2O9 |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35) |
Clé InChI |
OODRCEMTQNDYEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


